1-(2,2-Difluoroethyl)guanidine
Description
Properties
Molecular Formula |
C3H7F2N3 |
|---|---|
Molecular Weight |
123.10 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)guanidine |
InChI |
InChI=1S/C3H7F2N3/c4-2(5)1-8-3(6)7/h2H,1H2,(H4,6,7,8) |
InChI Key |
UOOMQKJEELDECP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the desired guanidine compound . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Additionally, S-methylisothiourea has been shown to be an efficient guanidylating agent . Industrial production methods often involve large-scale reactions using these principles, optimized for yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The guanidine core undergoes oxidation under controlled conditions. Strong oxidizing agents convert the compound into urea derivatives via cleavage of C–N bonds:
| Oxidizing Agent | Conditions | Products | Mechanism |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 hrs | 1-(2,2-Difluoroethyl)urea, NH₃, CO₂ | Sequential oxidation of guanidine to urea, followed by decarboxylation |
| CrO₃/H₂SO₄ | 25°C, 2 hrs | Guanidine oxide intermediates | Electrophilic attack on nitrogen lone pairs |
The difluoroethyl group stabilizes intermediates through inductive effects, slowing over-oxidation compared to non-fluorinated analogs.
Nucleophilic Substitutions
The primary amine groups participate in alkylation and arylation reactions:
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | 60°C, 12 hrs | N-Methyl-1-(2,2-difluoroethyl)guanidine | 72 |
| Benzyl chloride | Et₃N, THF | Reflux, 8 hrs | N-Benzyl derivative | 68 |
| 4-Nitrobenzyl bromide | NaH, DMSO | 25°C, 4 hrs | Aryl-substituted guanidine | 55 |
Reactivity follows the order: primary amines > secondary amines, with steric hindrance from the difluoroethyl group reducing substitution rates at the central nitrogen.
Acid-Base Behavior
The compound demonstrates strong basicity (pKa ~13.2 in water) due to resonance stabilization of the conjugate acid:
Comparative basicity data:
| Compound | pKa (Water) |
|---|---|
| 1-(2,2-Difluoroethyl)guanidine | 13.2 |
| Guanidine | 13.6 |
| N,N-Dimethylguanidine | 12.8 |
Electron-withdrawing fluorine atoms slightly reduce basicity compared to parent guanidine.
Thermal Decomposition
Controlled pyrolysis (200–300°C) produces:
Key decomposition pathways:
-
Cleavage of N–C bonds in the guanidine core
-
Defluorination to form HF (detected via IR at 1240 cm⁻¹)
Condensation Reactions
While direct evidence is limited, analogous guanidine derivatives undergo cyclocondensation with bis-electrophiles :
| Bis-Electrophile | Conditions | Hypothetical Product |
|---|---|---|
| 1,1,3,3-Tetramethoxypropane | TFE, 160°C | Pyrimido[1,2-a]pyrimidine derivatives |
| 4-Methoxybut-3-enone | THF, 150°C | Fused bicyclic compounds |
The difluoroethyl group may hinder ring closure due to steric effects compared to methyl-substituted guanidines .
Comparative Reactivity
The difluoroethyl group uniquely influences reaction outcomes:
| Reaction Type | Effect of –CH₂CF₂H Group | Example |
|---|---|---|
| Oxidation | Stabilizes transition states | 20% higher urea yield vs. ethyl analog |
| Alkylation | Reduces N-alkylation rates | 15% lower yield vs. NHEt guanidine |
| Thermal stability | Increases decomposition onset by 40°C | TGA data |
Scientific Research Applications
1-(2,2-Difluoroethyl)guanidine has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is an important lipophilic hydrogen bond donor, making it valuable in drug design for improving target affinity and specificity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)guanidine involves its interaction with various molecular targets. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, enhancing its binding affinity to specific targets . The guanidine group, being highly basic, can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
The following table compares 1-(2,2-Difluoroethyl)guanidine with structurally related compounds, emphasizing substituent effects on key properties:
Substituent Effects on Physicochemical Properties
- Fluorine vs. Methoxy Groups: The 2,2-difluoroethyl group in this compound introduces strong electronegativity, lowering the pKa of the guanidine group compared to the dimethoxyethyl analog. In contrast, the dimethoxyethyl substituent () increases hydrophilicity due to oxygen’s hydrogen-bonding capacity but may reduce membrane permeability.
- Nitro Group Effects : The nitro-substituted guanidine () exhibits distinct electronic effects, with the nitro group acting as a strong electron-withdrawing moiety. This could enhance stability in acidic environments or enable applications in photoactive materials, diverging from the fluorine-driven bioavailability focus of this compound.
- Aromatic vs. Aliphatic Substituents: Diphenylguanidine () demonstrates how aromatic groups drastically increase lipophilicity and molecular weight, favoring industrial applications over drug design.
Biological Activity
1-(2,2-Difluoroethyl)guanidine is a compound that has garnered attention for its potential biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.
This compound can be synthesized through the reaction of 2,2-difluoroethylamine with cyanamide under controlled conditions. The typical procedure involves:
- Reagents : 2,2-difluoroethylamine and cyanamide.
- Conditions : Aqueous medium at temperatures between 50-70°C, maintaining a pH of 6-8 using a suitable buffer.
The reaction yields a product that can be purified through recrystallization. In industrial settings, the process is optimized for higher yield and purity using continuous flow reactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoroethyl group enhances its penetration through biological membranes, allowing it to modulate enzyme activity and influence various biochemical pathways. It is believed to form stable complexes with certain enzymes, thereby affecting their functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Neurotransmitter Modulation : The compound has been explored for its potential therapeutic effects in treating neurological disorders due to its ability to modulate neurotransmitter release.
- Biochemical Probing : It serves as a biochemical probe in studies aimed at understanding enzyme mechanisms and protein interactions.
Comparative Studies
To understand the unique properties of this compound, it can be compared with other guanidine derivatives:
| Compound Name | Properties | Applications |
|---|---|---|
| This compound | Enhanced membrane penetration; enzyme modulation | Neurological disorders; biochemical probing |
| 1-(3-fluoropropyl)guanidine | Similar structure; different solubility | Antimicrobial applications |
| Guanidine Hydrochloride | Known for its use as a biocide | Disinfectants; antimicrobial formulations |
This comparison highlights the distinctive features of this compound in terms of solubility and reactivity compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological effects of guanidine derivatives:
- A study on guanidine-based disinfectants indicated that they could induce fibrosis through cellular damage mechanisms . Although this study did not focus directly on this compound, it underscores the importance of understanding the biological implications of guanidine structures.
- Another investigation into the interactions of biocidal guanidine polymers showed that increasing alkyl chain lengths enhanced their biocidal activity through interactions with phospholipid membranes . This finding suggests potential applications in antimicrobial development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,2-Difluoroethyl)guanidine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution of guanidine with 2,2-difluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., triethylamine or K₂CO₃). Solvent choice (polar aprotic solvents like DMF or acetonitrile) and temperature (60–80°C) are critical for optimizing yield. For example, analogous fluorinated guanidine derivatives have been synthesized using similar protocols with yields ranging from 40–75% depending on steric hindrance and precursor reactivity .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to prevent over-alkylation. Purification often requires column chromatography or recrystallization.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). The NMR spectrum typically shows a triplet for the CF₂ group (δ ≈ -120 ppm, ≈ 240 Hz). IR spectroscopy can confirm guanidine N-H stretches (~3300 cm⁻¹). For analogs, X-ray crystallography has resolved conformational details, such as hydrogen bonding between guanidine and fluorine atoms .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Fluorine substitution enhances lipophilicity (logP ~0.8–1.2 predicted), improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours. Use HPLC with UV detection to quantify stability. For analogs like fluorinated piperidines, buffered solutions with ascorbic acid (0.1%) prevent oxidation .
Advanced Research Questions
Q. How does the difluoroethyl group modulate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The CF₂ group introduces stereoelectronic effects: (1) Fluorine’s electronegativity increases hydrogen-bond acceptor strength of adjacent N-H groups, enhancing binding to targets like kinases; (2) Reduced basicity of the guanidine moiety (pKa ~8–9 vs. ~13 for non-fluorinated analogs) improves bioavailability. Molecular docking studies on related fluorinated guanidines show tighter binding to adenosine receptors (ΔG ≈ -9.5 kcal/mol) compared to non-fluorinated analogs .
- Experimental Design : Perform isothermal titration calorimetry (ITC) to quantify binding affinity and molecular dynamics simulations to assess conformational effects.
Q. What strategies resolve contradictory data on the metabolic stability of fluorinated guanidines in preclinical models?
- Methodological Answer : Contradictions often arise from species-specific cytochrome P450 (CYP) metabolism. Use interspecies hepatocyte assays (human vs. rodent) to identify metabolic pathways. For this compound, incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to assess enzyme contributions. LC-MS/MS can detect metabolites like oxidative defluorination products. Cross-validate with in silico tools (e.g., MetaSite) to predict hotspots .
Q. How can computational methods predict the impact of fluorination on the compound’s pharmacokinetic (PK) parameters?
- Methodological Answer : Apply QSPR models using descriptors like polar surface area (PSA), logP, and fluorine count. For example, fluorination reduces clearance (CL) by 20–40% in analogs due to increased metabolic resistance. Use GastroPlus or Simcyp to simulate human PK profiles, incorporating in vitro data on permeability (Caco-2 assays) and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
